molecular formula C14H14N2.HNO3<br>C14H15N3O3 B156852 4,5-Dihydro-2-(1-naphthylmethyl)-1H-imidazolium nitrate CAS No. 10061-11-7

4,5-Dihydro-2-(1-naphthylmethyl)-1H-imidazolium nitrate

Cat. No.: B156852
CAS No.: 10061-11-7
M. Wt: 273.29 g/mol
InChI Key: ZAHXYMFVNNUHCP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Naphazoline (nitrate) can be synthesized through a nucleophilic substitution reaction. One method involves reacting naphazoline with 1,2-naphthoquinone-4-sulfonate sodium salt in an alkaline medium at 80°C to form an orange/red-colored product .

Industrial Production Methods: Industrial synthesis of naphazoline (nitrate) has been optimized using green chemistry principles. The introduction of 1,2,4-trichlorobenzene solvent at the condensation stage increases the yield and purity of the final product. This method also reduces impurities and waste, making it more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Naphazoline (nitrate) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Naphazoline (nitrate) has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Naphazoline (nitrate) is unique due to its rapid onset of action and its dual use in both ocular and nasal preparations. Its ability to act on both alpha-1 and alpha-2 adrenergic receptors distinguishes it from other similar compounds .

Properties

IUPAC Name

2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole;nitric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2.HNO3/c1-2-7-13-11(4-1)5-3-6-12(13)10-14-15-8-9-16-14;2-1(3)4/h1-7H,8-10H2,(H,15,16);(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHXYMFVNNUHCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)CC2=CC=CC3=CC=CC=C32.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60863496
Record name Naphthylmethyl-2-imidazoline nitrate
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Molecular Weight

273.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5144-52-5, 10061-11-7
Record name Naphazoline nitrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5144-52-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole, 4,5-dihydro-2-(1-naphthalenylmethyl)-, nitrate (1:?)
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Naphazoline nitrate
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Record name 4,5-Dihydro-2-(1-naphthylmethyl)-1H-imidazolium nitrate
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Record name Naphthylmethyl-2-imidazoline nitrate
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Record name 4,5-dihydro-2-(1-naphthylmethyl)-1H-imidazolium nitrate
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Record name Naphazoline nitrate
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Record name NAPHAZOLINE NITRATE
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